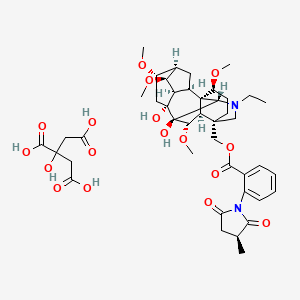

Methyllycaconitine (citrate)

Vue d'ensemble

Description

Ce composé est connu pour sa toxicité chez les animaux, les niveaux de toxicité aiguë variant selon les espèces . La méthyllycaconitine (citrate) a été identifiée comme l'une des principales toxines responsables de l'empoisonnement du bétail dans les pâturages de montagne d'Amérique du Nord . Elle a également été explorée pour ses applications thérapeutiques potentielles et ses propriétés insecticides .

Méthodes De Préparation

La méthyllycaconitine (citrate) est généralement isolée des graines d'espèces de Delphinium . Le processus d'isolement implique plusieurs étapes, notamment l'extraction, la purification et la cristallisation. La forme de sel de citrate est la forme la plus courante de ce composé disponible dans le commerce .

Voies de synthèse et conditions de réaction :

- La synthèse de la méthyllycaconitine (citrate) implique l'extraction du composé à partir de sources végétales, suivie d'une purification utilisant des techniques chromatographiques .

- Les conditions de réaction pour la synthèse comprennent le maintien de températures et de niveaux de pH spécifiques pour assurer la stabilité et la pureté du composé .

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

La méthyllycaconitine (citrate) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Types de réactions :

Oxydation : La méthyllycaconitine (citrate) peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réactifs et conditions communs :

- Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs .

- Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et des systèmes de solvants pour assurer les transformations chimiques souhaitées .

Principaux produits formés :

- Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la méthyllycaconitine (citrate) .

4. Applications de la recherche scientifique

La méthyllycaconitine (citrate) a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .

Chimie :

- Elle est utilisée comme sonde moléculaire pour étudier la pharmacologie des récepteurs nicotiniques de l'acétylcholine .

- La structure et la réactivité uniques du composé le rendent précieux pour la recherche et la synthèse chimiques .

Biologie :

- La méthyllycaconitine (citrate) est utilisée pour étudier les effets des toxines sur les systèmes biologiques .

- Elle sert d'outil pour enquêter sur les mécanismes d'action de divers processus biologiques .

Médecine :

- Le composé a été exploré comme un agent thérapeutique potentiel pour le traitement de la paralysie spastique .

- Il est également étudié pour son utilisation potentielle dans le traitement des maladies neurodégénératives .

Industrie :

- La méthyllycaconitine (citrate) possède des propriétés insecticides et est utilisée dans le développement d'agents de lutte contre les insectes .

- Elle est également utilisée dans la production de divers produits chimiques et pharmaceutiques .

5. Mécanisme d'action

La méthyllycaconitine (citrate) exerce ses effets en agissant comme un antagoniste du récepteur nicotinique neuronal de l'acétylcholine α7 (α7nAChR) . Ce récepteur est impliqué dans divers processus neuronaux, notamment la neurotransmission et la plasticité synaptique . En se liant au récepteur, la méthyllycaconitine (citrate) inhibe son activité, conduisant à des modifications de la signalisation neuronale et de la fonction .

Cibles moléculaires et voies :

Applications De Recherche Scientifique

Methyllycaconitine (citrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

- It is used as a molecular probe for studying the pharmacology of nicotinic acetylcholine receptors .

- The compound’s unique structure and reactivity make it valuable for chemical research and synthesis .

Biology:

- Methyllycaconitine (citrate) is used to study the effects of toxins on biological systems .

- It serves as a tool for investigating the mechanisms of action of various biological processes .

Medicine:

- The compound has been explored as a potential therapeutic agent for the treatment of spastic paralysis .

- It is also being studied for its potential use in treating neurodegenerative diseases .

Industry:

Mécanisme D'action

Methyllycaconitine (citrate) exerts its effects by acting as an antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR) . This receptor is involved in various neural processes, including neurotransmission and synaptic plasticity . By binding to the receptor, methyllycaconitine (citrate) inhibits its activity, leading to changes in neural signaling and function .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

La méthyllycaconitine (citrate) est unique parmi les alcaloïdes diterpéniques en raison de son activité antagoniste spécifique sur le récepteur nicotinique neuronal de l'acétylcholine α7 .

Composés similaires :

Lycaconitine : Un autre alcaloïde diterpénique avec des propriétés toxiques similaires mais des cibles réceptrices différentes.

Delphinine : Un composé apparenté présent dans les espèces de Delphinium avec des effets pharmacologiques distincts.

Unicité :

- La méthyllycaconitine (citrate) se distingue par son antagonisme récepteur spécifique et ses applications thérapeutiques potentielles .

- Sa capacité à traverser la barrière hémato-encéphalique et à affecter les processus neuronaux la rend particulièrement précieuse à des fins de recherche et thérapeutiques .

Activité Biologique

Methyllycaconitine (MLA), particularly in its citrate form, is a potent antagonist of the α7 nicotinic acetylcholine receptors (nAChRs). This compound has garnered significant attention due to its unique pharmacological properties and potential therapeutic applications. This article provides a detailed overview of the biological activity of methyllycaconitine citrate, including its mechanism of action, effects on various biological systems, and relevant research findings.

- Chemical Name : [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate

- Molecular Formula : C₃₁H₃₅N₃O₈

- Purity : ≥95%

- Ki Value : 1.4 nM for α7 nAChRs

Methyllycaconitine selectively antagonizes α7 nAChRs, which are critical for various neurophysiological processes. The high affinity (Ki = 1.4 nM) indicates that MLA can effectively inhibit receptor activity even at low concentrations. In addition to its primary action on α7 receptors, MLA also interacts with α4β2 and α6β2 receptors at higher concentrations (>40 nM) .

Neuroprotective Properties

MLA has been shown to exhibit neuroprotective effects in several studies:

- Methamphetamine-Induced Neurotoxicity :

- Amyloid-β Toxicity :

Inflammatory Responses

MLA's role extends to modulating inflammatory responses:

- It has been observed to reduce cytokine production in activated macrophages, suggesting a potential application in managing inflammatory conditions . Specifically, MLA treatment led to decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in experimental models .

Table 1: Summary of Key Research Findings on Methyllycaconitine Citrate

| Study | Focus | Key Findings |

|---|---|---|

| PMC4216102 | Amyloid-β Cytotoxicity | MLA protects against Aβ-induced cytotoxicity by inhibiting autophagy. |

| MDPI | Macrophage Activation | MLA reduces IL-6 and TNF-α production in macrophages. |

| Tocris Bioscience | Neurotoxicity | MLA attenuates METH-induced neurotoxicity in mice. |

| Frontiers in Neuroscience | Behavioral Effects | Infusion of MLA affects aversive memory processes in rats. |

Pharmacological Applications

Given its biological activity, methyllycaconitine citrate is being explored for various therapeutic applications:

-

Neurodegenerative Diseases :

- Its ability to mitigate neurotoxicity suggests potential use in treating conditions like Alzheimer's disease.

- Pain Management :

-

Inflammatory Disorders :

- By regulating cytokine release and macrophage activity, MLA may offer therapeutic benefits for autoimmune and inflammatory diseases.

Propriétés

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLZNJHDLEWPS-OULUNZSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.